Physicochemical Property Comparison Against Oral Drug-Like Space Benchmarks
The compound's computed physicochemical properties can be benchmarked against established drug-likeness criteria (Lipinski's Rule of Five and Veber's rules). The compound possesses a molecular weight of 322.39 g/mol, an XLogP3 of 1, 2 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. These values fall within the Lipinski thresholds (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), resulting in zero violations [1]. Its topological polar surface area of 102 Ų is below the Veber threshold of 140 Ų, and its 5 rotatable bonds are below the Veber limit of 10 [1]. This confirms the compound occupies compliant oral drug-like chemical space, but does not differentiate it from the thousands of other screening compounds that also satisfy these criteria.
| Evidence Dimension | Drug-likeness (Lipinski / Veber compliance) |
|---|---|
| Target Compound Data | MW 322.39; XLogP3 1; HBD 2; HBA 5; TPSA 102 Ų; Rotatable bonds 5; Lipinski violations: 0 [1] |
| Comparator Or Baseline | Lipinski thresholds: MW < 500; logP ≤ 5; HBD ≤ 5; HBA ≤ 10. Veber thresholds: TPSA ≤ 140 Ų; Rotatable bonds ≤ 10. |
| Quantified Difference | All measured parameters fall within standard drug-like bounds. No differentiating deviation from median screening library values is available. |
| Conditions | Computed properties from PubChem (PubChem release 2024.11.20) [1]. |
Why This Matters
While this confirms compatibility with downstream oral bioavailability optimization, it provides no procurement-relevant differentiation from other drug-like screening compounds.
- [1] PubChem. Compound Summary for CID 38855740: 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
